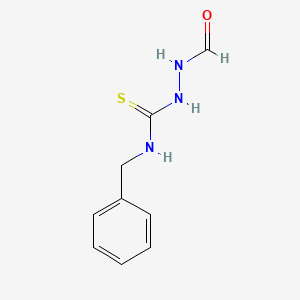

N-benzyl-2-formylhydrazinecarbothioamide

Description

Properties

IUPAC Name |

N-(benzylcarbamothioylamino)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c13-7-11-12-9(14)10-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,13)(H2,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWCNMYBFUMMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-formylhydrazinecarbothioamide typically involves the reaction of benzylhydrazine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-formylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the hydrazine moiety.

Scientific Research Applications

N-benzyl-2-formylhydrazinecarbothioamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-formylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways in cells. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby affecting pigmentation processes.

Comparison with Similar Compounds

N-Benzyl-2-(4-methylbenzoyl)hydrazinecarbothioamide

- Structure : C₁₆H₁₇N₃OS (CAS: 482614-93-7) .

- Key Differences : Replaces the formyl (-CHO) with a 4-methylbenzoyl group (-C(=O)-C₆H₄-CH₃).

- Implications :

- The benzoyl group introduces steric bulk and electron-withdrawing effects, reducing electrophilicity compared to the formyl group.

- Enhanced lipophilicity from the methylbenzoyl moiety may improve membrane permeability but reduce solubility.

- Biological activity likely shifts toward targets sensitive to aromatic interactions, such as kinase inhibition .

(E)-2-Benzylidene-N-methylhydrazinecarbothioamide

2-(2-Benzoylhydrazino)-N-phenyl-2-thioxoacetamide

- Structure: C₁₅H₁₃N₃O₂S, with a benzoylhydrazino group and thioxoacetamide (-C(=S)-NH-CO-) .

- Key Differences :

- Thioxoacetamide replaces the formyl-thioamide, introducing a second carbonyl group.

- The phenyl substituent on the acetamide nitrogen alters steric and electronic profiles.

- Implications :

- Dual carbonyl groups enhance metal chelation, useful in anticancer metallodrug design.

- Broader hydrogen-bonding capacity may improve antibacterial efficacy .

N-Allyl-2-benzoylhydrazinecarbothioamide

- Structure : C₁₁H₁₃N₃OS, featuring an allyl (-CH₂-CH=CH₂) group and benzoyl substitution .

- Benzoyl vs. formyl alters electronic effects (stronger electron withdrawal).

- Implications :

- Enhanced reactivity in polymerization or cycloaddition reactions.

- Antifungal activity may be superior due to allyl’s membrane-disruptive effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-benzyl-2-formylhydrazinecarbothioamide and its derivatives?

Answer:

The compound is typically synthesized via condensation reactions between hydrazinecarbothioamide precursors and aromatic aldehydes or ketones. Key steps include:

- Reflux conditions : Reacting hydrazinecarbothioamide with benzaldehyde derivatives under reflux in ethanol or methanol for 4–6 hours, as seen in analogous syntheses of metal complexes .

- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to enhance reaction rates and yields for derivatives with electron-withdrawing substituents .

- Purification : Recrystallization from methanol or ethanol is standard, with yields reported between 60–85% .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- FT-IR : Key peaks include:

- C=O stretch at ~1680–1690 cm⁻¹ (amide carbonyl) .

- C=S stretch at ~1170–1190 cm⁻¹ .

- ¹H/¹³C NMR :

- N–H protons resonate as broad signals at δ 8.5–10.5 ppm.

- Benzyl protons appear as a singlet at δ 4.3–4.7 ppm .

- Elemental analysis : Validate stoichiometry (C, H, N, S) with <0.3% deviation .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with IC₅₀ calculations .

- DNA binding : UV-Vis titration with CT-DNA to determine binding constants (Kb) via hypochromic shifts .

Advanced: How can computational modeling (e.g., DFT) resolve ambiguities in the compound’s electronic properties?

Answer:

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict bond lengths, angles, and frontier orbitals (HOMO-LUMO gaps) .

- Docking studies : Simulate interactions with biological targets (e.g., DNA grooves, enzyme active sites) using AutoDock Vina to rationalize experimental activity trends .

- Charge distribution : Analyze Mulliken charges to identify nucleophilic/electrophilic sites for reaction mechanism proposals .

Advanced: What strategies address contradictions in reported biological activity data?

Answer:

- Batch variability : Ensure purity (>95% via HPLC) and confirm stereochemistry (if applicable) using single-crystal XRD .

- Assay standardization : Compare protocols (e.g., incubation time, solvent controls) across studies to isolate variables .

- Structure-activity relationships (SAR) : Systematically modify substituents (e.g., nitro, chloro groups) to isolate contributions to activity .

Advanced: What challenges arise in crystallographic analysis of this compound derivatives?

Answer:

- Crystal growth : Slow evaporation from DMSO/water mixtures is often required for high-quality single crystals .

- Disorder resolution : Address positional disorder in flexible benzyl groups using SHELXL refinement with isotropic displacement parameters .

- Hydrogen bonding : Map intermolecular interactions (e.g., N–H⋯S, C–H⋯O) to explain packing motifs and stability .

Advanced: How do solvent and pH conditions influence the compound’s coordination chemistry with transition metals?

Answer:

- pH-dependent speciation : At neutral pH, the compound acts as a tridentate ligand via S, N, and O donors, forming octahedral complexes with Cu(II) or Ni(II) .

- Solvent effects : Methanol favors mononuclear complexes, while DMSO promotes polynuclear species due to competitive ligand binding .

- Redox activity : Cyclic voltammetry of Cu(II) complexes shows quasi-reversible peaks at ~0.2–0.5 V (vs. Ag/AgCl), correlating with SOD-like activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.